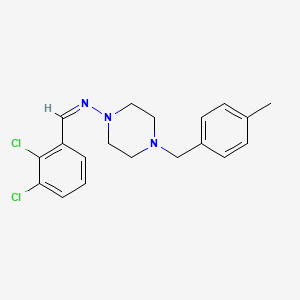![molecular formula C12H13ClN2O3S B5913229 butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate, also known as BCBA, is a chemical compound that has been widely used in scientific research due to its unique properties. BCBA is a type of thiazolidine-2,4-dione derivative that has been synthesized through various methods.
作用機序
The mechanism of action of butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate is not fully understood. However, it has been suggested that butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate may act as a metal chelator, which can inhibit the activity of metal-dependent enzymes. butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and lipoxygenase. butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has also been shown to regulate glucose and lipid metabolism by activating PPARγ. In addition, butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate is also relatively easy to synthesize and purify. However, one of the limitations of using butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate in scientific research. One potential direction is the development of butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate-based sensors for the detection of metal ions in biological samples. Another potential direction is the use of butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate as a drug candidate for the treatment of diabetes and cancer. Additionally, the development of more efficient synthesis methods for butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate could lead to its wider use in scientific research.
合成法
Butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate can be synthesized using various methods, including the reaction of 4-chloro-2,1,3-benzothiadiazol-5-amine with butyl chloroacetate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography.
科学的研究の応用
Butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has also been used as a chelating agent for the removal of heavy metal ions from contaminated water. In addition, butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate has been used as a potential drug candidate for the treatment of various diseases such as diabetes and cancer.
特性
IUPAC Name |
butyl 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-3-6-17-10(16)7-18-9-5-4-8-12(11(9)13)15-19-14-8/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWHGHNZVXPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzo[1,2,5]thiadiazol-5-yloxy)-acetic acid butyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)



![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)





![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)
